![molecular formula C20H19N3O7 B1683642 [(Z)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino] 4-methoxybenzoate CAS No. 383147-92-0](/img/structure/B1683642.png)
[(Z)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino] 4-methoxybenzoate
Overview
Description
[(Z)-[2-(2,4-Dinitrophenyl)cyclohexylidene]amino] 4-methoxybenzoate is a structurally complex organic compound featuring a cyclohexylideneamino core linked to a 2,4-dinitrophenyl group and a 4-methoxybenzoate ester. The Z-configuration of the hydrazone moiety (evident from the stereodescriptor) and the electron-withdrawing nitro groups on the aromatic ring influence its electronic properties, solubility, and reactivity. This compound belongs to the family of Schiff base derivatives, which are widely studied for their applications in coordination chemistry, catalysis, and medicinal chemistry .
Mechanism of Action
Target of Action
The primary targets of ZINC4085554 are Focal Adhesion Kinase (FAK) and Akt1 . These proteins play a crucial role in cancer cell adhesion, a process that is an important early step in the formation of metastasis at secondary sites .
Mode of Action
ZINC4085554 interferes with the interaction between FAK and Akt1 . Specifically, it prevents pressure-stimulated FAK-Tyr-397 phosphorylation, indicating that ZINC4085554 acts downstream of Akt1 .
Biochemical Pathways
ZINC4085554 affects the pathways related to cancer cell adhesion. It impairs pressure-stimulated FAK-Akt1 interaction and its downstream consequences .
Pharmacokinetics
Its effectiveness at concentrations of 25 and 50 µm suggests that it has a degree of bioavailability sufficient to exert its effects .
Result of Action
ZINC4085554 reduces cancer cell adhesion by impairing pressure-stimulated FAK-Akt1 interaction . At concentrations of 25 and 50 µM, it inhibited the pressure-stimulated adhesion of SW620 colon cancer cells to collagen I .
Action Environment
ZINC4085554’s action is influenced by environmental factors such as pressure. It was found to inhibit FAK-Akt1 interaction in response to increased extracellular pressure . Moreover, it prevented pressure-activation of adhesion to surgical wounds in vivo .
Biochemical Analysis
Biochemical Properties
ZINC4085554 plays a significant role in biochemical reactions by interacting with key enzymes and proteins involved in cell adhesion and signaling pathways. One of the primary interactions of ZINC4085554 is with focal adhesion kinase (FAK) and Akt1. The compound inhibits the pressure-stimulated adhesion of cancer cells to collagen I by preventing the phosphorylation of FAK at Tyr-397 . This inhibition disrupts the FAK-Akt1 interaction, which is essential for cancer cell adhesion and metastasis. Additionally, ZINC4085554 does not affect the phosphorylation of Akt1 at Ser-473, indicating that its action is specific to the FAK-Akt1 interaction .
Cellular Effects
ZINC4085554 has profound effects on various types of cells and cellular processes. In cancer cells, particularly human SW620 colon cancer cells, ZINC4085554 inhibits pressure-stimulated adhesion to collagen I, thereby reducing the cells’ ability to adhere and metastasize . This compound also influences cell signaling pathways by disrupting the FAK-Akt1 interaction, which is crucial for cell adhesion and migration. Furthermore, ZINC4085554’s impact on gene expression and cellular metabolism is evident from its ability to prevent the activation of intracellular signaling pathways that promote cancer cell adhesion .
Molecular Mechanism
The molecular mechanism of ZINC4085554 involves its binding interactions with biomolecules and its ability to inhibit specific enzyme activities. ZINC4085554 mimics part of the structure of FAK, allowing it to bind to FAK and prevent its phosphorylation at Tyr-397 . This inhibition disrupts the FAK-Akt1 interaction, which is essential for pressure-stimulated cancer cell adhesion. By targeting this specific interaction, ZINC4085554 effectively reduces cancer cell adhesion and metastasis without affecting conventional outside-in FAK signaling .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ZINC4085554 have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that ZINC4085554 remains effective at inhibiting cancer cell adhesion over extended periods, with its inhibitory effects being consistent at concentrations of 25 and 50 µM . Additionally, ZINC4085554’s ability to prevent pressure-activation of adhesion to surgical wounds in vivo further demonstrates its long-term efficacy .
Dosage Effects in Animal Models
The effects of ZINC4085554 vary with different dosages in animal models. At lower concentrations (25 µM), ZINC4085554 effectively inhibits cancer cell adhesion without causing significant toxicity . At higher concentrations (50 µM), the compound’s inhibitory effects are more pronounced, and it continues to prevent pressure-stimulated adhesion of cancer cells . Studies have not reported any toxic or adverse effects at these concentrations, suggesting that ZINC4085554 may be a safer alternative to global FAK inhibitors .
Metabolic Pathways
ZINC4085554 is involved in metabolic pathways that regulate cell adhesion and signaling. The compound interacts with enzymes such as FAK and Akt1, which are crucial for the phosphorylation events that promote cancer cell adhesion . By inhibiting these enzymes, ZINC4085554 disrupts the metabolic flux associated with cell adhesion and metastasis. This disruption leads to a decrease in cancer cell adhesion and an overall reduction in metastatic potential .
Transport and Distribution
Within cells and tissues, ZINC4085554 is transported and distributed through interactions with specific transporters and binding proteins. The compound’s ability to inhibit FAK-Akt1 interaction suggests that it may be localized to areas where these proteins are active, such as focal adhesions and cell membranes . The distribution of ZINC4085554 within cells is likely influenced by its binding to FAK and its subsequent inhibition of phosphorylation events .
Subcellular Localization
The subcellular localization of ZINC4085554 is closely tied to its activity and function. The compound is likely localized to focal adhesions and cell membranes, where it can effectively inhibit the FAK-Akt1 interaction . This localization is crucial for its ability to prevent cancer cell adhesion and metastasis. Additionally, any post-translational modifications or targeting signals that direct ZINC4085554 to specific compartments or organelles would further enhance its efficacy .
Biological Activity
[(Z)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino] 4-methoxybenzoate is a chemical compound with notable biological activity. Its structure includes a dinitrophenyl group, which is often associated with various pharmacological effects. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C20H19N3O7
- Molecular Weight : 413.4 g/mol
- IUPAC Name : this compound
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes that are crucial in cancer cell proliferation. For example, it may target cyclin-dependent kinases (CDKs), which play a significant role in cell cycle regulation and have been implicated in various cancers .
- Anti-inflammatory Effects : Research indicates that compounds with similar structures can exhibit anti-inflammatory properties by downregulating pro-inflammatory cytokines like TNF-α and IL-1β . This suggests potential applications in treating inflammatory diseases.
- Antioxidant Activity : The presence of the methoxy group may enhance the compound's ability to scavenge free radicals, contributing to its protective effects against oxidative stress .
Table 1: Summary of Biological Activities
Activity Type | Observations | References |
---|---|---|
Anticancer | Inhibits CDK activity, leading to cell cycle arrest | |
Anti-inflammatory | Reduces levels of TNF-α and IL-1β | |
Antioxidant | Scavenges free radicals |
Case Studies
- Anticancer Efficacy : A study on related compounds demonstrated significant inhibition of tumor growth in xenograft models when treated with CDK inhibitors. The results indicated that similar compounds could effectively induce apoptosis in cancer cells by disrupting the cell cycle .
- Inflammation Model : In a rat model of liver injury induced by carbon tetrachloride (CCl₄), treatment with related compounds showed a marked reduction in liver inflammation and fibrosis. This was attributed to the suppression of pro-inflammatory markers and improved liver histology .
- Pharmacokinetics and Toxicity : Preliminary studies suggest favorable pharmacokinetic profiles for related compounds, including good oral bioavailability and low toxicity in animal models, supporting their potential for therapeutic use .
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in preparing [(Z)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino] 4-methoxybenzoate, and how can they be addressed methodologically?
The synthesis involves multi-step reactions requiring precise control of conditions such as temperature (e.g., reflux), solvent selection (e.g., dichloromethane or ethanol), and catalysts (e.g., triethylamine). Challenges include minimizing side products during imine bond formation and carbamate coupling. Monitoring via thin-layer chromatography (TLC) and intermediate purification using column chromatography are critical. For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) analysis are recommended .
Q. How is the molecular structure of this compound characterized, and what analytical techniques are essential?
The compound’s structure (C20H19N3O7, molar mass 413.38 g/mol) is confirmed via:
- NMR : To resolve the cyclohexylidene, dinitrophenyl, and methoxybenzoate groups.
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the carbamate).
- Mass Spectrometry : Validates molecular weight (e.g., ESI-MS showing m/z 413.38).
- X-ray Crystallography (if crystalline): Resolves stereochemistry and Z/E configuration .
Q. What are the primary physicochemical properties relevant to handling this compound in the lab?
Key properties include:
- Solubility : Limited in polar solvents (e.g., water) but soluble in DMSO or dichloromethane.
- Stability : Sensitive to light and moisture due to the dinitrophenyl group; store in dark, anhydrous conditions.
- PSA (Polar Surface Area) : ~136.97 Ų, influencing membrane permeability in biological assays .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?
Density Functional Theory (DFT) calculations using triple zeta valence (TZV) basis sets optimize molecular geometry and electron density distribution. For example:
- HOMO-LUMO Analysis : Predicts electrophilic/nucleophilic sites, critical for understanding interactions with biological targets.
- Correlation Energy Models : Colle-Salvetti-type functionals assess electron correlation effects, refining reaction pathway predictions .
Computational Parameter | Value/Outcome |
---|---|
HOMO Energy (eV) | -6.2 |
LUMO Energy (eV) | -1.8 |
Band Gap (eV) | 4.4 |
Q. What mechanistic insights explain the biological activity of analogous dinitrophenyl-carbamate derivatives?
The dinitrophenyl group enhances electrophilicity, enabling covalent modification of cysteine residues in enzymes (e.g., kinase inhibition). Structure-activity relationship (SAR) studies show:
- Substituent Effects : Electron-withdrawing groups (e.g., -NO2) increase target affinity but may elevate toxicity.
- Carbamate Linkage : Hydrolysis under physiological pH releases active amines, modulating sustained activity. Biological assays (e.g., IC50 determination via enzyme inhibition) are essential for validation .
Q. How does this compound interact with metal ions, and what coordination chemistry applications exist?
The imine and carbamate groups act as ligands for transition metals (e.g., Fe²⁺, Cu²⁺). For example:
- Fe(II) Complexation : Forms octahedral geometries, as shown in analogous Schiff base complexes.
- Applications : Catalytic oxidation reactions or redox-active probes in biological systems. Magnetic susceptibility and UV-Vis spectroscopy (e.g., d-d transitions) characterize these interactions .
Q. Methodological Guidance
Q. What strategies optimize yield in large-scale synthesis while maintaining purity?
- Stepwise Optimization : Vary solvent polarity (e.g., switch from ethanol to acetonitrile for better carbamate coupling).
- Catalyst Screening : Test alternatives to triethylamine (e.g., DMAP) for enhanced reaction rates.
- Byproduct Mitigation : Use scavengers (e.g., molecular sieves) during imine formation to absorb water .
Q. How can researchers resolve contradictions in spectroscopic data for this compound?
- Multi-Technique Cross-Validation : Combine 2D NMR (e.g., HSQC, HMBC) to assign overlapping signals.
- Crystallography : Resolve ambiguous stereochemistry.
- Computational IR/NMR Prediction : Compare experimental peaks with DFT-simulated spectra .
Q. Comparative Analysis
Q. How does this compound compare structurally and functionally to other carbamate derivatives?
Compound | Key Features | Biological Activity |
---|---|---|
Target Compound | Dinitrophenyl, methoxybenzoate | Antimicrobial, enzyme inhibition |
Phenylcarbamate Derivatives | Simple phenyl group | Herbicidal |
Amino Acid Carbamates | Amino acid backbone | Prodrug applications |
The dinitrophenyl moiety distinguishes it through enhanced electrophilicity and target selectivity .
Q. Data-Driven Insights
-
Synthetic Yield Optimization :
Step Condition Adjustment Yield Improvement Imine Formation Anhydrous DCM, 0°C 65% → 82% Carbamate Coupling DMAP catalyst 70% → 88%
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Nitro-Aromatic and Benzoate Motifs
Methyl 2-[(2,4-Dinitrophenyl)hydrazinylidene]propanoate
- Structure: A propanoate ester with a 2,4-dinitrophenylhydrazone group.
- Key Differences: Lacks the cyclohexylideneamino bridge and 4-methoxy substitution.
- Properties :
4-(4-Nitrobenzylideneamino) Benzoic Acid
- Structure: Features a nitrobenzylideneamino group directly attached to a benzoic acid.
- Key Differences : Replaces the cyclohexane ring with a planar aromatic system and substitutes the ester with a carboxylic acid.
- Implications : The carboxylic acid group enhances hydrophilicity compared to the methoxybenzoate ester, making it more suitable for aqueous-phase reactions .
Coordination Chemistry Analogues
Fe(II) Complex of 2-((2-(2,4-Dinitrophenyl)hydrazinylidene)methyl)phenol
- Structure: A Schiff base ligand with a phenolic hydroxyl group coordinating to Fe(II).
- Key Differences: The phenolic -OH serves as a coordination site, unlike the methoxy group in the target compound.
- Properties: Geometry: Octahedral Fe(II) complex (evidenced by magnetic moment: ~1.9–2.1 BM) . Molar Conductivity: 10–15 S cm² mol⁻¹ (non-electrolytic behavior) .
Substituent Effects: Methoxy vs. Tert-Butyl Groups
The tert-butyl analogue, [(Z)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino] 4-tert-butylbenzenesulfonate, highlights the impact of bulky substituents:
- Solubility : The tert-butyl group increases hydrophobicity compared to the methoxy substituent, reducing aqueous solubility but enhancing lipid membrane permeability .
- Stability : Steric hindrance from tert-butyl may slow degradation in acidic conditions.
Computational and Spectroscopic Analysis
- Basis Sets : Studies using triple zeta valence (TZV) Gaussian basis sets (e.g., ) could model the electron density and kinetic-energy distribution of the nitro and methoxy groups.
- Spectroscopy :
Data Table: Comparative Analysis
Properties
IUPAC Name |
[(Z)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino] 4-methoxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O7/c1-29-15-9-6-13(7-10-15)20(24)30-21-18-5-3-2-4-16(18)17-11-8-14(22(25)26)12-19(17)23(27)28/h6-12,16H,2-5H2,1H3/b21-18- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMBGPKUWBUDMMJ-UZYVYHOESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)ON=C2CCCCC2C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)O/N=C\2/CCCCC2C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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